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Compound of Interest

Compound Name: Aurantiamide benzoate

Cat. No.: B12400613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aurantiamide benzoate, a naturally occurring dipeptide derivative. Detailed Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data are presented, along with the

experimental protocols for their acquisition. Furthermore, a proposed mechanism of action for

its observed biological activities is illustrated, providing a valuable resource for researchers in

natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data
The structural elucidation of Aurantiamide benzoate has been accomplished through a

combination of one- and two-dimensional NMR spectroscopy and high-resolution mass

spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Aurantiamide benzoate were recorded in deuterochloroform

(CDCl₃) on a 400 MHz spectrometer for proton and 100 MHz for carbon nuclei. The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Aurantiamide
Benzoate[1]
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Position
¹H Chemical Shift (δ, ppm),
Multiplicity (J in Hz)

¹³C Chemical Shift (δ, ppm)

Phenylalanine-1 (Phe-1)

2'' 7.22-7.30 (m) 129.2

3'' 7.22-7.30 (m) 128.5

4'' 7.22-7.30 (m) 126.8

5'' 7.22-7.30 (m) 128.5

6'' 7.22-7.30 (m) 129.2

7'' (CH₂) 3.23 (dd), 3.29 (dd) 38.2

8 (CH) 4.94 (dd) 53.8

9 (C=O) - 171.8

10 (NH) 6.64 (d, 10.2) -

Phenylalanine-2 (Phe-2)

2''' 7.22-7.30 (m) 129.4

3''' 7.22-7.30 (m) 128.6

4''' 7.22-7.30 (m) 126.9

5''' 7.22-7.30 (m) 128.6

6''' 7.22-7.30 (m) 129.4

11 (CH₂) 2.91 (dd), 3.02 (dd) 37.0

12 (CH) 4.64 (m) 55.2

13 (NH) 6.57 (d, 9.8) -

Benzoyl Group (Amide)

1' - 134.5

2'/6' 7.70 (d, 9.6) 127.0

3'/5' 7.32 (m) 128.6
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4' 7.44 (t, 9.0) 131.6

14 (C=O) - 167.3

Benzoate Group (Ester)

1 - 130.3

2/6 7.66 (d, 9.0) 129.7

3/5 7.40 (t, 9.0) 128.4

4 7.52 (t, 9.0) 133.0

7 (C=O) - 167.1

8 (CH₂) 4.06 (dd), 4.56 (dd) 65.5

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) data was acquired on a

Waters Xevo G2 QTOF mass spectrometer.[2] The analysis of Aurantiamide benzoate yielded

a sodium adduct ion [M+Na]⁺ at m/z 529.2106, which corresponds to the molecular formula

C₃₂H₃₀N₂O₄ (calculated for C₃₂H₃₀N₂O₄Na, 529.2103).[2] Electron ionization mass

spectrometry (EIMS) showed a molecular ion peak [M]⁺ at m/z 506, consistent with the

calculated molecular weight.[1]

Table 2: Mass Spectrometry Data for Aurantiamide Benzoate

Technique
Ionization
Mode

Observed m/z Interpretation
Molecular
Formula

HRESIMS ESI+ 529.2106 [M+Na]⁺ C₃₂H₃₀N₂O₄

EIMS EI 506 [M]⁺ C₃₂H₃₀N₂O₄

Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of

Aurantiamide benzoate.
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Isolation and Purification
Aurantiamide benzoate was isolated from the chloroform extract of the stem bark of

Artocarpus kemando Miq. The crude extract was subjected to repeated column

chromatography on silica gel using a hexane:acetone gradient. Further purification was

achieved using a chromatotron with a silica gel support and a hexane:acetone mobile phase to

yield pure Aurantiamide benzoate as white prisms.[1]

NMR Spectroscopy
A sample of pure Aurantiamide benzoate was dissolved in deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were

acquired on a Bruker AV 500 NMR spectrometer operating at a proton frequency of 400 MHz

and a carbon frequency of 100 MHz.[2] Standard pulse sequences were used for one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable

full spectral assignment.

Mass Spectrometry
High-resolution mass spectra were obtained using a Waters Xevo G2 QTOF mass

spectrometer with an ACQUITY UPLC BEH C-18 column (2.1 mm × 50 mm, 1.7 µm).[2] The

sample was introduced via electrospray ionization (ESI) in positive ion mode. For electron

ionization mass spectrometry (EIMS), a direct insertion probe was used.

Proposed Biological Activity and Signaling Pathway
Aurantiamide benzoate has been reported to exhibit several biological activities, including

xanthine oxidase inhibition and anti-inflammatory effects.[3] While the precise signaling

pathways for Aurantiamide benzoate are not fully elucidated, its structural analog,

Aurantiamide acetate, has been shown to exert its anti-inflammatory and anti-viral effects

through the inhibition of the NF-κB signaling pathway.[4][5] Given the structural similarity, a

comparable mechanism is proposed for Aurantiamide benzoate.

Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of

hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to
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hyperuricemia and gout. Aurantiamide benzoate has been identified as a potent inhibitor of

xanthine oxidase.[3]

Anti-inflammatory Activity via NF-κB Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is

a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in

the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the

phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the

nucleus and activate the transcription of pro-inflammatory genes. It is proposed that

Aurantiamide benzoate may inhibit this pathway, leading to a reduction in the production of

inflammatory mediators.

Below is a diagram illustrating the proposed inhibitory effect of Aurantiamide benzoate on the

NF-κB signaling pathway.
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Proposed Inhibitory Mechanism of Aurantiamide Benzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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